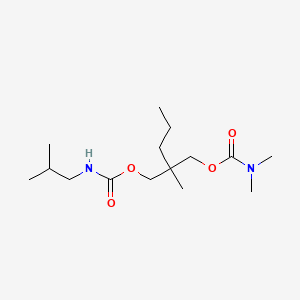
Triethyl(1-phenylethenyl)germane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethyl(1-phenylethenyl)germane is an organogermanium compound characterized by the presence of a germanium atom bonded to a phenylethenyl group and three ethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Triethyl(1-phenylethenyl)germane typically involves the reaction of triethylgermanium chloride with phenylethylene in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common catalysts used in this reaction include palladium or platinum-based catalysts, which facilitate the addition of the phenylethenyl group to the germanium center.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Triethyl(1-phenylethenyl)germane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert the compound into different organogermanium species.
Substitution: The phenylethenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Triethyl(1-phenylethenyl)germane has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: Research has explored its potential biological activities, including antitumor and antiviral properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials, such as semiconductors and optoelectronic devices.
Wirkmechanismus
The mechanism of action of Triethyl(1-phenylethenyl)germane involves its interaction with specific molecular targets and pathways. The phenylethenyl group allows the compound to participate in various chemical reactions, while the germanium center can form stable complexes with other molecules. These interactions can modulate biological pathways and contribute to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
- Triethyl(phenyl)germane
- Triethyl(1-phenylethyl)germane
- Triethyl(1-phenylpropyl)germane
Comparison: Triethyl(1-phenylethenyl)germane is unique due to the presence of the phenylethenyl group, which imparts distinct chemical properties compared to other similar compounds For example, Triethyl(phenyl)germane lacks the double bond present in this compound, resulting in different reactivity and applications
Eigenschaften
CAS-Nummer |
63139-22-0 |
|---|---|
Molekularformel |
C14H22Ge |
Molekulargewicht |
262.95 g/mol |
IUPAC-Name |
triethyl(1-phenylethenyl)germane |
InChI |
InChI=1S/C14H22Ge/c1-5-15(6-2,7-3)13(4)14-11-9-8-10-12-14/h8-12H,4-7H2,1-3H3 |
InChI-Schlüssel |
GKSPEYDFXITNGN-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Ge](CC)(CC)C(=C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


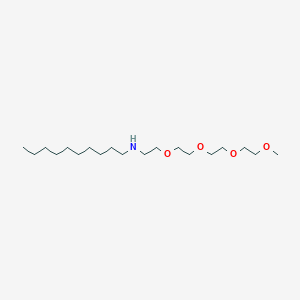
![4-[3-(Tert-butylamino)-2-hydroxypropoxy]benzene-1,2-diol](/img/structure/B14493699.png)



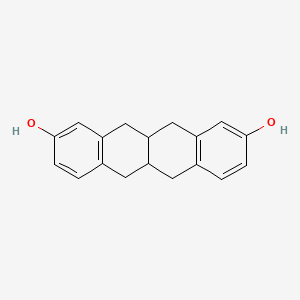


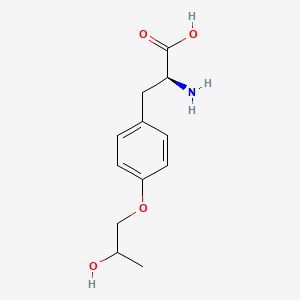
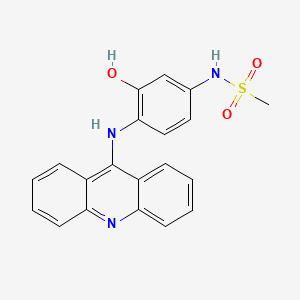

![N-[4-Amino-1-(2-methyl-1,3-dioxolan-2-yl)butyl]benzamide](/img/structure/B14493753.png)
